![molecular formula C21H22N4O4S B3196733 N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide CAS No. 1000930-60-8](/img/structure/B3196733.png)
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide
Overview
Description
“N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1000930-60-8 . It has a molecular weight of 426.5 . The compound is also known by the IUPAC name "N-[4-(hydrazinocarbonyl)benzyl]-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide" .
Molecular Structure Analysis
The InChI code for the compound is "1S/C21H22N4O4S/c1-29-19-8-10-20(11-9-19)30(27,28)25(15-17-3-2-12-23-13-17)14-16-4-6-18(7-5-16)21(26)24-22/h2-13H,14-15,22H2,1H3,(H,24,26)" . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Synthesis and Antimicrobial Activity
- N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide and related compounds have been synthesized for potential use as antimicrobial agents. A study demonstrated the synthesis of various sulfonamide derivatives, including those based on pyrazole, which show promising antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antitubercular Activity
- Docking simulations and primary assessments of new benzene sulfonamide pyrazole oxadiazole derivatives, including this compound, have shown potential as antitubercular agents. The study included molecular docking studies to understand the mode of inhibition against Mycobacterium tuberculosis (Shingare et al., 2022).
Anticancer and Antioxidant Effects
- Research into benzene sulfonamide derivatives has shown potential in anticancer applications. A study synthesized new sulfonamide drugs and evaluated their effects against breast carcinoma cell lines, suggesting their use as anticancer agents (Mohamed et al., 2022).
Structural Studies
- The structural properties of similar sulfonamide compounds have been investigated, providing insights into their molecular and crystal structures, which can be crucial for understanding their biological activities (Rai et al., 2009).
Synthesis of Heterocyclic Compounds
- Several studies have focused on the synthesis of novel heterocyclic compounds containing sulfonamido moieties, which are important for developing new pharmaceutical agents with diverse biological activities (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
N-[[4-(hydrazinecarbonyl)phenyl]methyl]-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-29-19-8-10-20(11-9-19)30(27,28)25(15-17-3-2-12-23-13-17)14-16-4-6-18(7-5-16)21(26)24-22/h2-13H,14-15,22H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYJFUBFPLAEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)NN)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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